molecular formula C5H9NOS B100679 2-Hydroxy-4-(methylthio)butyronitrile CAS No. 17773-41-0

2-Hydroxy-4-(methylthio)butyronitrile

Cat. No.: B100679
CAS No.: 17773-41-0
M. Wt: 131.2 g/mol
InChI Key: VWWOJJANXYSACS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(methylthio)butanenitrile can be achieved through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-(methylthio)butanoic acid using nitrilase enzymes. This method is advantageous as it operates under mild conditions and avoids the production of unwanted inorganic salts .

Industrial Production Methods

In industrial settings, the production of 2-hydroxy-4-(methylthio)butanenitrile often involves the use of immobilized nitrilase on bioinspired silica. This method enhances the stability and reusability of the enzyme, allowing for efficient conversion of the substrate to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methylthio)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Nitrilase enzymes under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like ammonia or amines in the presence of catalysts.

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-(methylthio)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(methylthio)butanenitrile involves its interaction with specific enzymes and molecular targets. For instance, during hydrolysis, nitrilase enzymes catalyze the conversion of the nitrile group to a carboxylic acid, facilitating the formation of 2-hydroxy-4-(methylthio)butanoic acid . This process involves the cleavage of the carbon-nitrogen triple bond and the addition of water molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(methylthio)butanenitrile is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWOJJANXYSACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884986
Record name Butanenitrile, 2-hydroxy-4-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17773-41-0
Record name 2-Hydroxy-4-(methylthio)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17773-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 2-hydroxy-4-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 2-hydroxy-4-(methylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 2-hydroxy-4-(methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(methylthio)butyronitrile
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